molecular formula C9H14 B14475739 Non-1-en-8-yne CAS No. 66031-49-0

Non-1-en-8-yne

Cat. No.: B14475739
CAS No.: 66031-49-0
M. Wt: 122.21 g/mol
InChI Key: HWLAICZKIKQMDN-UHFFFAOYSA-N
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Description

Non-1-en-8-yne is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound includes both a double bond and a triple bond, making it a unique molecule with interesting chemical properties. Its molecular formula is C₉H₁₆, and it is often used in various chemical reactions and industrial applications due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-1-en-8-yne can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Non-1-en-8-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromine: Used in electrophilic addition reactions.

    Hydrogen and Palladium Catalyst: Used in hydrogenation reactions.

    Potassium Permanganate: Used in oxidation reactions.

Major Products Formed:

    Dihalides: Formed from electrophilic addition.

    Alkanes and Alkenes: Formed from hydrogenation and reduction reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

Scientific Research Applications

Non-1-en-8-yne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Non-1-en-8-yne involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the triple bond of this compound is attacked by electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The compound’s reactivity is influenced by the presence of both the double and triple bonds, which provide multiple sites for chemical reactions .

Comparison with Similar Compounds

Uniqueness of Non-1-en-8-yne: this compound is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other alkynes, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

66031-49-0

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

non-1-en-8-yne

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,4H,2,5-9H2

InChI Key

HWLAICZKIKQMDN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC#C

Origin of Product

United States

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